molecular formula C11H14O2 B12887384 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one CAS No. 89225-02-5

2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one

Cat. No.: B12887384
CAS No.: 89225-02-5
M. Wt: 178.23 g/mol
InChI Key: KRXFBLXMOOGMMX-UHFFFAOYSA-N
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Description

2-(1-(Furan-2-yl)ethyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a furan-2-yl ethyl group This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Furan-2-yl)ethyl)cyclopentanone typically involves the transformation of furfural, a biomass-derived platform chemical. One common synthetic route includes the following steps :

    Conversion of Furfural to 1-(Furan-2-yl)propan-1-ol: This step involves the reduction of furfural to 1-(furan-2-yl)propan-1-ol.

    Piancatelli Rearrangement: The 1-(furan-2-yl)propan-1-ol undergoes Piancatelli rearrangement to form 5-ethyl-4-hydroxycyclopent-2-en-1-one.

    Hydrodeoxygenation: The final step involves the hydrodeoxygenation of 5-ethyl-4-hydroxycyclopent-2-en-1-one to yield 2-(1-(Furan-2-yl)ethyl)cyclopentanone.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Furan-2-yl)ethyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Products may include cyclopentanol derivatives.

    Substitution: Products may include halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(1-(Furan-2-yl)ethyl)cyclopentanone has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-(Furan-2-yl)ethyl)cyclopentanone depends on the specific reactions it undergoes. In general, the furan ring can participate in various electrophilic and nucleophilic reactions, while the cyclopentanone ring provides stability and can undergo reduction or oxidation. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor in the synthesis of 2-(1-(Furan-2-yl)ethyl)cyclopentanone.

    Cyclopentanone: Shares the cyclopentanone ring structure but lacks the furan-2-yl ethyl group.

    Furan-2-carboxylic acid: Contains the furan ring but differs in functional groups.

Uniqueness

2-(1-(Furan-2-yl)ethyl)cyclopentanone is unique due to its combination of a furan ring and a cyclopentanone ring, which imparts distinct reactivity and stability

Properties

CAS No.

89225-02-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethyl]cyclopentan-1-one

InChI

InChI=1S/C11H14O2/c1-8(11-6-3-7-13-11)9-4-2-5-10(9)12/h3,6-9H,2,4-5H2,1H3

InChI Key

KRXFBLXMOOGMMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1=O)C2=CC=CO2

Origin of Product

United States

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